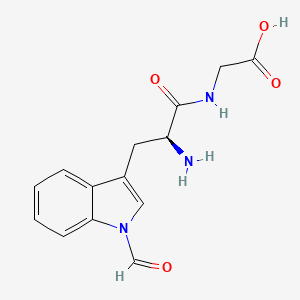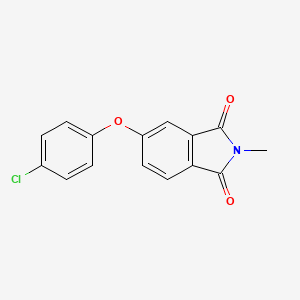
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(4-methoxyphenyl)thiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(4-methoxyphenyl)thiourea is an organic compound that features a cyclohexyl ring substituted with a hydroxy group and a methoxyphenyl group attached to a thiourea moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1r,4r)-4-Hydroxycyclohexyl)-3-(4-methoxyphenyl)thiourea typically involves the reaction of 4-methoxyphenyl isothiocyanate with a cyclohexylamine derivative. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran under reflux conditions. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and scalability of the process. Additionally, optimizing reaction conditions such as temperature, solvent choice, and reaction time would be crucial for maximizing yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(4-methoxyphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The thiourea moiety can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Sodium hydride in dimethylformamide for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of a ketone derivative.
Reduction: Formation of a thiol derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(4-methoxyphenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-((1r,4r)-4-Hydroxycyclohexyl)-3-(4-methoxyphenyl)thiourea involves its interaction with specific molecular targets. The hydroxy and methoxy groups can form hydrogen bonds with biological macromolecules, while the thiourea moiety can interact with metal ions or enzymes. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-((1r,4r)-4-Hydroxycyclohexyl)-3-phenylthiourea: Lacks the methoxy group, which may affect its biological activity and chemical reactivity.
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(4-chlorophenyl)thiourea: Contains a chlorine atom instead of a methoxy group, which can influence its interactions with biological targets.
Uniqueness
1-((1r,4r)-4-Hydroxycyclohexyl)-3-(4-methoxyphenyl)thiourea is unique due to the presence of both hydroxy and methoxy groups, which can enhance its solubility and reactivity. The combination of these functional groups with the thiourea moiety provides a versatile scaffold for developing new compounds with diverse applications.
Eigenschaften
Molekularformel |
C14H20N2O2S |
|---|---|
Molekulargewicht |
280.39 g/mol |
IUPAC-Name |
1-(4-hydroxycyclohexyl)-3-(4-methoxyphenyl)thiourea |
InChI |
InChI=1S/C14H20N2O2S/c1-18-13-8-4-11(5-9-13)16-14(19)15-10-2-6-12(17)7-3-10/h4-5,8-10,12,17H,2-3,6-7H2,1H3,(H2,15,16,19) |
InChI-Schlüssel |
NIOKATOGZNFLHH-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=S)NC2CCC(CC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disilane, pentamethyl[4-(trimethylsilyl)phenyl]-](/img/structure/B11840792.png)
![Benzenamine, 4-chloro-N-[(8-methyl-2-naphthalenyl)methylene]-, (E)-](/img/structure/B11840795.png)

![8-Bromo-7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indol-1-one](/img/structure/B11840804.png)



![2'-Fluoro-6-((2-hydroxyethyl)(methyl)amino)-[2,4'-bipyridine]-4-carboxylic acid](/img/structure/B11840819.png)






